L-Lysine dodecanoylglutamic acid salt

Description

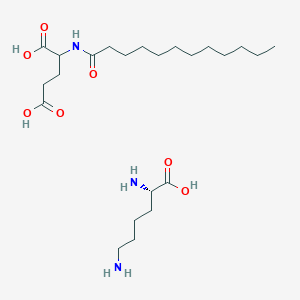

L-Lysine dodecanoylglutamic acid salt is a specialized amino acid derivative combining L-lysine, an essential amino acid (C₆H₁₄N₂O₂), with dodecanoylglutamic acid, a modified form of glutamic acid esterified with a dodecanoyl (12-carbon) chain. This compound’s structure grants it amphiphilic properties, distinguishing it from simpler lysine salts like hydrochloride or sulfate.

Properties

CAS No. |

29923-33-9 |

|---|---|

Molecular Formula |

C23H45N3O7 |

Molecular Weight |

475.6 g/mol |

IUPAC Name |

(2S)-2,6-diaminohexanoic acid;2-(dodecanoylamino)pentanedioic acid |

InChI |

InChI=1S/C17H31NO5.C6H14N2O2/c1-2-3-4-5-6-7-8-9-10-11-15(19)18-14(17(22)23)12-13-16(20)21;7-4-2-1-3-5(8)6(9)10/h14H,2-13H2,1H3,(H,18,19)(H,20,21)(H,22,23);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 |

InChI Key |

SBRWRTIVLPAUFI-ZSCHJXSPSA-N |

Isomeric SMILES |

CCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O.C(CCN)C[C@@H](C(=O)O)N |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O.C(CCN)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysine dodecanoylglutamic acid salt typically involves the neutralization of N-dodecanoylglutamic acid with L-Lysine. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired salt. The reaction conditions include maintaining a pH of around 7 to 8 and a temperature range of 25°C to 30°C .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes using Corynebacterium glutamicum, a bacterium known for its ability to produce amino acids. The fermentation process is optimized to produce high yields of L-Lysine, which is then reacted with dodecanoylglutamic acid to form the salt .

Chemical Reactions Analysis

Types of Reactions

L-Lysine dodecanoylglutamic acid salt undergoes various chemical reactions, including:

Oxidation: The amino groups in L-Lysine can be oxidized to form corresponding oxides.

Reduction: The carboxyl groups in dodecanoylglutamic acid can be reduced to form alcohols.

Substitution: The compound can undergo substitution reactions where the amino or carboxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products

The major products formed from these reactions include various derivatives of L-Lysine and dodecanoylglutamic acid, such as oxides, alcohols, and substituted amino acids .

Scientific Research Applications

L-Lysine dodecanoylglutamic acid salt has a wide range of scientific research applications, including:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and stability of reactants.

Biology: Employed in cell culture media to promote cell growth and differentiation.

Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form micelles.

Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying properties

Mechanism of Action

The mechanism of action of L-Lysine dodecanoylglutamic acid salt involves its ability to interact with cell membranes and proteins. The compound can form micelles, which encapsulate hydrophobic molecules and enhance their solubility in aqueous environments. This property is particularly useful in drug delivery systems, where the compound can improve the bioavailability of hydrophobic drugs .

Comparison with Similar Compounds

Comparison with Similar Compounds

The table below compares L-lysine dodecanoylglutamic acid salt with other L-lysine salts and related compounds in terms of molecular structure, solubility, applications, production methods, and stability.

Key Research Findings and Differentiation

Structural Impact on Functionality: The dodecanoyl chain in this compound introduces surfactant-like behavior, a property absent in hydrophilic salts like hydrochloride or sulfate. This aligns with patents describing fatty-acid-modified amino acids for emulsifiers in cosmetics . In contrast, L-lysine L-malate’s improved solubility (due to malate’s role in the citric acid cycle) makes it suitable for biochemical applications , while the sulfate variant’s fermentation by-products reduce purity but lower production costs .

Synthesis Complexity: Hydrochloride and sulfate salts are produced via straightforward neutralization post-fermentation . In contrast, dodecanoylglutamic acid salt requires esterification of glutamic acid followed by salt formation, increasing synthesis complexity .

Stability and Solubility Trade-offs: The dodecanoyl derivative’s lipophilicity limits aqueous solubility but enhances stability in lipid-rich environments. This contrasts with L-lysine hydrochloride, which is highly water-soluble but hygroscopic .

Biological Activity: Enzymatic studies on lysine derivatives (e.g., oxidative decarboxylation by L-LOX/MOG) suggest that structural modifications (e.g., dodecanoyl chains) could alter metabolic pathways or bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.